PPARγ Transactivation: Partial Agonist Profile Differentiates DS-6930 from Full Agonists
In PPARγ luciferase reporter assays, DS-6930 exhibits an EC₅₀ of 41 nM and an Eₘₐₓ of 68%, confirming its partial agonist character. In contrast, rosiglitazone behaves as a full agonist with an EC₅₀ of 56 nM and an Eₘₐₓ set to 100% [1][2]. The reduced maximal efficacy of DS-6930 is a direct consequence of its engineered inability to stabilize helix 12, a structural feature that underpins the adverse effect profile of TZD full agonists [3].
| Evidence Dimension | PPARγ transactivation potency and maximal efficacy |
|---|---|
| Target Compound Data | EC₅₀ = 41 nM; Eₘₐₓ = 68% |
| Comparator Or Baseline | Rosiglitazone: EC₅₀ = 56 nM (0.056 μM); Eₘₐₓ = 100% (full agonist) |
| Quantified Difference | DS-6930 is 1.4‑fold more potent than rosiglitazone in this assay but achieves only 68% of maximal activation, consistent with partial agonism |
| Conditions | PPARγ luciferase reporter gene assay in transfected mammalian cells |
Why This Matters
The partial agonist phenotype predicts reduced transcriptional activation of adverse effect pathways while retaining sufficient efficacy for metabolic benefit, a key selection criterion over full agonists.
- [1] Shinozuka T, et al. Discovery of DS-6930, a potent selective PPARγ modulator. Part I: Lead identification. Bioorg Med Chem. 2018;26(18):5079-5098. View Source
- [2] PMC2189717, Table 1. Transactivation EC₅₀ (μM) for rosiglitazone (BRL 49653) on hPPARγ = 0.056±0.017 μM. View Source
- [3] Matsui Y, Hanzawa H. Crystal structure of the PPARgamma-LBD complexed with compound DS-6930. PDB ID: 5Z6S. View Source
